5-Methyl-2-(2-naphthalenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h2-5,7-8,10,12,16-17H,6,9,11H2,1H3 |
InChI Key |
FUYGHULHZYQSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Chiroptical Properties and Stereochemical Characterization of 5 Methyl 2 2 Naphthalenyl Piperidine
Enantioselective and Diastereoselective Synthesis Outcomes in Piperidine (B6355638) Derivatives
The synthesis of stereochemically defined 2,5-disubstituted piperidines like 5-Methyl-2-(2-naphthalenyl)piperidine is a significant challenge that requires precise control over both relative (diastereo-) and absolute (enantio-) stereochemistry. Various synthetic strategies have been developed for related structures, which are applicable to the target molecule.
A primary approach involves the catalytic hydrogenation of substituted pyridines. nih.govrsc.org This method can yield piperidines with high diastereoselectivity, typically favoring the formation of the cis isomer. rsc.org Subsequent epimerization under basic conditions can then be used to access the thermodynamically more stable trans isomer. rsc.org For enantioselective synthesis, chiral catalysts or auxiliaries are employed. For instance, chiral non-racemic bicyclic lactams, derived from the cyclodehydration of δ-oxoacids with optically active amino alcohols like (R)-phenylglycinol, serve as valuable intermediates for the enantiodivergent synthesis of 2-arylpiperidines. researchgate.netrsc.org
Organocatalysis also presents a powerful tool for constructing chiral piperidine rings. Intramolecular aza-Michael reactions, catalyzed by quinoline-based organocatalysts, can produce enantiomerically enriched 2,5-disubstituted piperidines in good yields. nih.gov Furthermore, palladium-catalyzed enantioselective alkylation reactions have been successfully applied to create enantioenriched azaarylmethyl amine derivatives, a strategy that could be adapted for the introduction of the 2-naphthalenyl group with high stereocontrol. rsc.org
| Method | Catalyst/Auxiliary | Typical Diastereoselectivity | Typical Enantioselectivity (ee) | Reference |
| Catalytic Hydrogenation of Pyridines | Heterogeneous (e.g., PtO₂) or Homogeneous Catalysts | High (often favors cis) | N/A (for achiral catalysts) | nih.govrsc.org |
| Phenylglycinol-Derived Lactam Strategy | (R)- or (S)-Phenylglycinol | High (controller-dependent) | >98% | researchgate.netrsc.org |
| Organocatalytic Aza-Michael Addition | Quinoline Organocatalyst + Acid Cocatalyst | Good to Excellent | High | nih.gov |
| Palladium-Catalyzed Alkylation | Pd₂(dba)₃ + Chiral Ligand (e.g., PHOX) | N/A | Up to 99% | rsc.orgnih.gov |
Spectroscopic Elucidation of Absolute and Relative Stereochemistry (e.g., Advanced NMR Spectroscopy, Electronic Circular Dichroism (ECD))
Once synthesized, the stereochemistry of the isomers of this compound must be unequivocally determined. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for determining the relative stereochemistry (cis vs. trans). The spatial relationship between the protons at C2, C5, and the methyl group can be deduced from proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. For the thermodynamically stable chair conformation, a large coupling constant between two vicinal protons typically indicates a diaxial relationship, whereas smaller coupling constants suggest axial-equatorial or diequatorial arrangements. In the trans isomer, where both the naphthalenyl and methyl groups can occupy equatorial positions, the protons at C2 and C5 are expected to be axial, leading to specific coupling patterns. In contrast, the cis isomer would likely exhibit different coupling constants due to one substituent being forced into an axial position. iastate.edu
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules. nih.gov The presence of the strong naphthalene (B1677914) chromophore in this compound makes this method particularly suitable. The ECD spectrum arises from the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's absolute stereochemistry. jcsp.org.pk The experimental ECD spectrum is compared with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., 2R, 5S). acs.org A match between the experimental and computed spectra, including the signs and positions of the Cotton effects, allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov
| Technique | Information Yielded | Key Parameters for this compound | Reference |
| ¹H NMR Spectroscopy | Relative Stereochemistry (cis vs. trans) | Coupling constants (³JHH) for H-C2, H-C3, H-C5, H-C6; NOE correlations between key protons. | iastate.edunih.gov |
| Electronic Circular Dichroism (ECD) | Absolute Stereochemistry (R/S at C2 and C5) | Sign and wavelength of Cotton effects, particularly those associated with the naphthalene chromophore's π-π* transitions. | nih.govdtu.dk |
Conformational Analysis of the Piperidine Ring and Naphthalene Substituent Influence on Molecular Shape
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. acs.org For 2,5-disubstituted piperidines, the relative orientation of the substituents significantly impacts the conformational equilibrium. The bulky 2-naphthalenyl group has a strong steric requirement and will overwhelmingly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov
This preference dictates the conformation of the diastereomers:
trans Isomer ((2R,5S)- or (2S,5R)-): The most stable conformation for the trans isomer is a chair form where both the 2-naphthalenyl and the 5-methyl groups are in equatorial positions. This arrangement minimizes steric strain, making the trans isomer the thermodynamically favored product.
cis Isomer ((2R,5R)- or (2S,5S)-): For the cis isomer, if the 2-naphthalenyl group occupies an equatorial position, the 5-methyl group must be axial. This leads to destabilizing 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C1 (if protonated) and C3. Alternatively, a ring flip would place the methyl group equatorially but force the much larger naphthalenyl group into a highly unfavorable axial position. Therefore, the diequatorial-like conformation of the trans isomer is significantly lower in energy than any accessible conformation of the cis isomer.
The presence of the large, planar naphthalene moiety can also induce subtle distortions in the piperidine ring geometry, potentially flattening the chair slightly. nih.gov Computational modeling, such as DFT calculations, is often used to predict the lowest energy conformers and quantify the energy differences between them. researchgate.netresearchgate.net
| Isomer | Preferred Conformation | Key Steric Interactions | Relative Stability |
| trans | Chair (Naphthalenyl-equatorial, Methyl-equatorial) | Minimal steric hindrance | More stable |
| cis | Chair (Naphthalenyl-equatorial, Methyl-axial) | 1,3-diaxial interactions involving the methyl group | Less stable |
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
The separation of the four stereoisomers of this compound is essential for both analytical characterization and for isolating single isomers for further study. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose. mdpi.com
Diastereomers (cis vs. trans) often have different physical properties and can sometimes be separated on standard achiral silica (B1680970) or C18 columns. However, the resolution of the enantiomeric pairs—(2R, 5R) from (2S, 5S) and (2R, 5S) from (2S, 5R)—requires a chiral environment. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose, such as CHIRALCEL®) and Pirkle-type phases are widely used for resolving chiral amines and related compounds. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.
Gas chromatography (GC) on chiral columns can also be employed, often after converting the piperidine into a more volatile derivative, such as its N-trifluoroacetyl ester. nih.gov Both HPLC and GC methods allow for the assessment of diastereomeric and enantiomeric purity by quantifying the relative peak areas in the resulting chromatogram. mdpi.com
| Method | Stationary Phase | Mobile Phase/Conditions | Application | Reference |
| Chiral HPLC | Polysaccharide-based (e.g., CHIRALCEL OD-RH) | Typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) with a basic modifier. | Separation of all four stereoisomers (diastereomers and enantiomers). | nih.govmdpi.com |
| Chiral GC | Cyclodextrin-based or other chiral selectors | H₂ or He carrier gas; requires derivatization (e.g., N-acylation) of the analyte. | Separation of derivatized stereoisomers. | nih.gov |
| Achiral HPLC/GC | Standard (e.g., C18, silica, HP-5) | Standard solvent systems | Separation of diastereomers (cis from trans). | rsc.org |
Molecular Interactions and Biological Target Engagement Mechanisms of 5 Methyl 2 2 Naphthalenyl Piperidine Derivatives
Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro studies)
The interaction of naphthalene-piperidine derivatives with various receptors has been characterized primarily through in vitro binding assays, which determine the affinity of these ligands for their biological targets. These studies typically measure equilibrium dissociation constants (Ki) or the concentration of the ligand that inhibits 50% of a specific binding or function (IC50).
A key area of investigation has been the P2Y14 receptor (P2Y14R), a G protein-coupled receptor. A naphthalene (B1677914) derivative, referred to as compound 1 , has been identified as a selective and high-affinity P2Y14R antagonist with a Ki value of 0.43 nM in a cyclic AMP assay and an IC50 of 8.0 nM in a fluorescence binding assay. nih.gov Modifications to the piperidine (B6355638) ring of this parent compound have been explored to probe receptor affinity. For instance, replacing the piperidine with a quinuclidine (B89598) moiety in compound 5 resulted in a slight decrease in affinity, with an IC50 of 20.0 nM. nih.gov Further modifications, such as the creation of a pure (S,S,S) 2-azanorbornane enantiomer (compound 15 , MRS4738), led to a 3-fold higher affinity than its corresponding enantiomer (compound 16 ). nih.govacs.org Other derivatives, like isoquinuclidine 34 and isonortropanol 30 , displayed IC50 values of 15.6 nM and 21.3 nM, respectively. nih.govacs.org
Derivatives of 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] have been synthesized and evaluated for their affinity towards sigma (σ) receptors. nih.gov These compounds, including organyl derivatives where the organyl group is benzyl (B1604629) (1a ), 4-methoxybenzyl (2a ), 2-phenylethyl (3a ), or 3-methylbut-2-enyl (4a ), have demonstrated high affinity for the σ₁ receptor. nih.gov The corresponding sila-analogues (1b-4b ), where the carbon spirocenter is replaced by a silicon atom, exhibited slightly higher σ₁ receptor affinity. nih.gov
In the context of dopamine (B1211576) and serotonin (B10506) receptors, N-(piperidin-4-yl)-naphthamides have been studied. In the 1-naphthamide (B1198061) series, halogen and methyl substitutions at position 3 or 4 of the benzyl group were found to increase affinity for the D4.2 receptor. nih.gov For the 2-naphthamide (B1196476) series, 3-methoxy, 3-methyl, and 4-methyl substituents were favorable for D4.2 affinity. nih.gov
Furthermore, novel opioid ligands based on a 4-anilidopiperidine scaffold containing a 5-substituted tetrahydronaphthalen-2-yl-methyl group have been developed. nih.govnih.gov Among these, compound 20 showed an excellent binding affinity of 2 nM for the μ opioid receptor. nih.govnih.gov Other analogues, compound 10 and compound 12 , displayed good binding affinities of 40 nM and 50 nM, respectively. nih.gov
While these studies provide extensive data on the binding affinities (thermodynamic aspects) of these compounds, detailed information on the kinetic parameters, such as association (kon) and dissociation (koff) rates, is less commonly reported in the initial characterizations. ibmc.msk.ru Understanding these kinetic aspects is crucial as a longer residence time at the receptor can lead to prolonged pharmacological effects. ibmc.msk.ru
Table 1: In Vitro Binding Affinities of Naphthalene-Piperidine Derivatives
| Compound | Target Receptor | Assay Type | Affinity (IC50/Ki) |
|---|---|---|---|
| Compound 1 | P2Y14R | Cyclic AMP | Ki = 0.43 nM |
| Compound 1 | P2Y14R | Fluorescence Binding | IC50 = 8.0 nM |
| Compound 5 | P2Y14R | Fluorescence Binding | IC50 = 20.0 nM |
| Isoquinuclidine 34 | P2Y14R | Not Specified | IC50 = 15.6 nM |
| Isonortropanol 30 | P2Y14R | Not Specified | IC50 = 21.3 nM |
| Sila-analogues 1b-4b | σ₁ Receptor | Radioligand Binding | Higher affinity than carbon analogues |
| Compound 10 | μ Opioid Receptor | Radioligand Binding | 40 nM |
| Compound 12 | μ Opioid Receptor | Radioligand Binding | 50 nM |
| Compound 20 | μ Opioid Receptor | Radioligand Binding | 2 nM |
Mechanistic Investigations of Enzymatic Modulation by Piperidine Analogues
Piperidine derivatives have been investigated for their potential to modulate the activity of various enzymes. One area of focus has been the inhibition of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. mdpi.com Certain piperidine and pyrrolidine (B122466) derivatives have shown inhibitory activity against this enzyme. mdpi.com Molecular docking studies have suggested that the inhibitory mechanism involves hydrogen bonding with key amino acid residues in the enzyme's active site, such as Gly76, Phe77, Asp79, and His151. mdpi.com The presence and position of hydroxyl and carbonyl groups, as well as the length of alkyl side chains, have been identified as critical factors influencing the binding stability and specificity of these inhibitors. mdpi.com
Another target for piperidine-containing compounds is fungal ergosterol (B1671047) biosynthesis. Some long-tailed 4-aminopiperidines have demonstrated efficacy against fungi by inhibiting this pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov
While these studies highlight the potential of the piperidine scaffold in designing enzyme inhibitors, specific mechanistic investigations on the enzymatic modulation by 5-Methyl-2-(2-naphthalenyl)piperidine itself are not extensively detailed in the currently available literature. The general principles of competitive or non-competitive inhibition, elucidated through enzyme kinetic studies, would be applicable to understanding how such compounds might interact with their enzymatic targets. researchgate.net
Exploration of Allosteric Modulation and Orthosteric Binding Site Interactions
Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a modulator binds to a site topographically distinct from the primary (orthosteric) binding site. longdom.org This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the endogenous ligand at the orthosteric site. longdom.org Allosteric modulators can be positive (PAMs), enhancing the protein's activity, or negative (NAMs), reducing it. longdom.org
The piperidine scaffold has been incorporated into molecules designed as allosteric modulators for various receptors. For instance, 4-alkylpiperidine-2-carboxamide derivatives have been identified as selective PAMs of the serotonin 5-HT2C receptor. nih.gov One such compound, CYD-1-79 , was shown to potentiate 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT2C receptor but not the 5-HT2A receptor. nih.gov This suggests that it binds to an allosteric site on the 5-HT2C receptor, enhancing its response to serotonin. nih.gov
In the context of naphthalene-containing compounds, a series of naphthyl-fused 5-membered lactams have been identified as a new class of M1 muscarinic receptor PAMs. nih.gov These compounds have shown promise in enhancing cholinergic neurotransmission, which is relevant for cognitive function. nih.gov
Receptor Subtype Selectivity Profiles of Naphthalene-Piperidine Ligands
The selectivity of a ligand for a specific receptor subtype is a critical determinant of its therapeutic potential and side-effect profile. Naphthalene-piperidine derivatives have been evaluated for their selectivity across various receptor families.
For the 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] class of compounds, a notable improvement in σ₁/σ₂ receptor selectivity was observed upon replacing the carbon spirocenter with a silicon atom. nih.gov While the sila-analogues showed slightly higher affinity for the σ₁ receptor, their affinity for the σ₂ receptor was decreased, leading to a considerable enhancement in σ₁ selectivity. nih.gov
In the realm of dopamine and serotonin receptors, N-(piperidin-4-yl)-naphthamides have demonstrated significant selectivity. The 1-naphthamide series of compounds were found to be highly selective for the D4.2 receptor over the D2L and 5-HT2A receptors. nih.gov The 2-naphthamide series also retained high D4.2 over D2L selectivity, but with an increased affinity for the 5-HT2A receptor, resulting in some mixed D4.2/5-HT2A ligands. nih.gov
A series of 4-anilidopiperidine analogues containing a 5-substituted tetrahydronaphthalen-2-yl-methyl group showed high selectivity for the μ opioid receptor over the δ opioid receptor. nih.govnih.gov Notably, compound 20 exhibited a 5000-fold selectivity for the μ opioid receptor. nih.govnih.govCompounds 10 and 12 also demonstrated significant selectivity, with a 250-fold preference for the μ opioid receptor. nih.gov
The selectivity of piperidine derivatives has also been explored for histamine (B1213489) H3 and sigma-1 receptors, as well as for α1A and α1B adrenoceptor subtypes. nih.govnih.gov These studies underscore the tunability of the naphthalene-piperidine scaffold to achieve desired selectivity profiles through systematic structural modifications.
Table 2: Receptor Subtype Selectivity of Naphthalene-Piperidine Derivatives
| Compound Class/Derivative | Primary Target | Selectivity Profile | Fold Selectivity |
|---|---|---|---|
| Sila-analogues of 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] | σ₁ Receptor | Selective over σ₂ Receptor | Considerably improved vs. carbon analogues |
| N-(piperidin-4-yl)-1-naphthamides | D4.2 Receptor | Highly selective over D2L and 5-HT2A Receptors | Not specified |
| N-(piperidin-4-yl)-2-naphthamides | D4.2 Receptor | High selectivity over D2L Receptor | Not specified |
| Compound 10 | μ Opioid Receptor | Selective over δ Opioid Receptor | 250-fold |
| Compound 12 | μ Opioid Receptor | Selective over δ Opioid Receptor | 250-fold |
| Compound 20 | μ Opioid Receptor | Selective over δ Opioid Receptor | 5000-fold |
Cellular Uptake and Subcellular Localization Mechanisms (if applicable, without human data)
The ability of a compound to cross cell membranes and reach its intracellular target is fundamental to its biological activity. The cellular uptake of piperidine-containing compounds can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The physicochemical properties of the molecule, such as lipophilicity, size, and charge, play a crucial role in this process.
Studies on derivatives of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of porphyrins, have highlighted how chemical modifications can influence cellular uptake. nih.govnih.gov Esterification of ALA to create less hydrophilic derivatives has been explored to improve its low membrane permeability. nih.gov The uptake of some of these derivatives has been shown to be mediated by peptide transporters like PEPT1 and PEPT2. nih.gov For example, hexyl and 2-(hydroxymethyl)tetrahydropyranyl 5-aminolevulinic acid esters showed a higher affinity for PEPT2 than ALA itself. nih.gov
While these studies provide insights into how derivatives can be designed to enhance cellular uptake via specific transporters, there is a lack of specific data on the cellular uptake and subcellular localization mechanisms of this compound and its direct analogues in non-human systems. Further research would be required to determine if these compounds are substrates for any specific transporters or if their cellular entry is primarily governed by passive diffusion across the lipid bilayer.
Structure Activity Relationship Sar Analysis of 5 Methyl 2 2 Naphthalenyl Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Molecular Recognition and Binding Affinity
The piperidine ring is a critical component of the 5-Methyl-2-(2-naphthalenyl)piperidine scaffold, and modifications to this ring have been shown to significantly alter binding affinity and selectivity. Research indicates a high degree of tolerance for diverse substitutions on the piperidine moiety, suggesting its placement in a relatively flexible and solvent-exposed region of the target binding pocket. nih.govresearchgate.net
Methyl substitutions on the piperidine ring have been used as a probe to explore affinity and selectivity for sigma receptors. nih.gov For instance, in a series of N-naphthalen-yl)propyl derivatives, a 4-methyl substituent on the piperidine ring resulted in the most potent sigma-1 (σ₁) ligand (Kᵢ = 0.030 nM), while a 3,3-dimethyl substitution yielded the most selective ligand over the sigma-2 (σ₂) receptor. nih.gov This highlights that the position and number of methyl groups can fine-tune both potency and selectivity.
Furthermore, introducing conformational constraints through bridged systems has been a successful strategy. Replacing the simple piperidine with a rigid quinuclidine (B89598) moiety, which forces the ring into a boat conformation, maintained good binding affinity for the P2Y₁₄ receptor (IC₅₀ = 20.0 nM), only a threefold reduction compared to the parent piperidine compound (IC₅₀ = 7.96 nM). nih.gov This suggests that the receptor can accommodate conformations that deviate from a standard chair state. nih.gov Further exploration with various bridged piperidines, such as 2-azanorbornanes and nortropanes, has led to the identification of derivatives with preserved or even enhanced affinity. researchgate.net
Substitutions on the piperidine nitrogen also play a crucial role. In a series of piperidine naphthamides, a benzyl (B1604629) moiety on the nitrogen was found to be optimal for favorable interactions with D₄.₂ and 5-HT₂ₐ receptors. nih.gov Increasing the linker length between an attached phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov
Table 1: Impact of Piperidine Ring Modifications on Receptor Binding Affinity
| Compound/Modification | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile |
| 4-Methylpiperidine derivative | σ₁ | Kᵢ = 0.030 nM | 597-fold vs σ₂ |
| 3,3-Dimethylpiperidine derivative | σ₁ | Kᵢ = 0.35 nM | 680-fold vs σ₂ |
| Parent Piperidine (Compound 1) | P2Y₁₄ | IC₅₀ = 7.96 nM | High affinity antagonist |
| Quinuclidine Analogue (Compound 5) | P2Y₁₄ | IC₅₀ = 20.0 nM | Maintained good affinity |
| (S,S,S) 2-Azanorbornane (Cmpd 15) | P2Y₁₄ | Higher than parent compound | 3-fold higher than enantiomer |
| N-Benzylpiperidine derivative | D₄.₂ / 5-HT₂ₐ | High affinity | Favorable interaction |
Role of the Naphthalene (B1677914) Moiety in Ligand Binding Efficacy and Selectivity
The naphthalene moiety serves as a crucial hydrophobic anchor, engaging in essential aromatic interactions within the binding site of target proteins. Its large, planar surface is fundamental for establishing van der Waals and π-π stacking interactions, which are often key determinants of high binding affinity.
In the context of P2Y₁₄ receptor antagonists, while the naphthalene derivative known as compound 1 is a high-affinity ligand, modifications have shown some degree of tolerability. researchgate.net The naphthalene ring could be successfully replaced by other aromatic systems, such as a phenyl-1,2,3-triazole or an N-phenyl-amide, while retaining antagonist activity. researchgate.net This suggests that for certain receptors, the key requirement is a suitably positioned aromatic group capable of specific hydrophobic and electronic interactions, rather than the naphthalene ring itself.
Studies on peri-substituted naphthalenes have further highlighted the importance of noncovalent interactions, such as Naph H···π and π···π contacts, in stabilizing molecular complexes, which can be extrapolated to ligand-receptor binding scenarios. researchgate.net The electronic nature of the naphthalene ring, influenced by substituents like a 6-methoxy group, has also been shown to modulate binding affinity and selectivity at sigma receptors. nih.gov
Stereochemical Influence on Ligand-Target Interactions
Stereochemistry is a paramount factor in the interaction between a ligand and its biological target, as receptors are chiral environments that can differentiate between stereoisomers. For derivatives of this compound, the spatial arrangement of substituents on the chiral centers of the piperidine ring dictates the molecule's three-dimensional shape and, consequently, its ability to fit optimally into a binding pocket.
The introduction of constrained, bridged ring systems often creates new stereocenters whose absolute configuration can have a dramatic effect on binding affinity. A compelling example is found in the development of P2Y₁₄ receptor antagonists, where stereochemically unambiguous products were synthesized from enantiomeric precursors. nih.gov The pure (S,S,S) 2-azanorbornane enantiomer (15 ) displayed a threefold higher binding affinity than its corresponding enantiomer (16 ). nih.govresearchgate.net This significant difference underscores the precise orientational requirements of the binding site, where only one enantiomer can achieve the optimal interactions necessary for high-affinity binding.
This stereochemical dependence is a cornerstone of rational drug design, as it confirms a specific and well-defined binding mode. The higher activity of one enantiomer over the other provides strong evidence that the ligand is not binding in a non-specific or random fashion but is instead engaging with the receptor in a highly ordered, three-dimensional manner. Therefore, controlling the stereochemistry of the piperidine ring and its substituents is a critical strategy for optimizing the potency and selectivity of these ligands.
Bioisosteric Replacements within the this compound Scaffold and Their Effects on Interaction Profiles
Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity, is a key strategy in medicinal chemistry to optimize physicochemical properties and explore novel chemical space. nih.govnih.gov Within the this compound scaffold, both the piperidine and naphthalene moieties have been subjects of bioisosteric replacement studies.
As discussed previously, the piperidine ring has been successfully replaced with a variety of other cyclic and heterocyclic systems. For P2Y₁₄ receptor antagonists, the piperidine was substituted with a smaller 5-membered heteroalkyl ring, 2-azanorbornanes, nortropanes, and isoquinuclidines, with many of these analogues preserving affinity for the human P2Y₁₄ receptor. nih.gov The replacement of the piperidine with a more rigid, bridged system like quinuclidine was well-tolerated, indicating that different ring conformations and isosteres can be accommodated within the binding pocket. researchgate.net This type of "scaffold hopping" can lead to compounds with improved properties, such as reduced lipophilicity or enhanced metabolic stability. researchgate.net
The naphthalene moiety has also been a target for bioisosteric replacement. In the P2Y₁₄ antagonist series, the naphthalene ring was replaced with a phenyl-1,2,3-triazole or an N-phenyl-amide without losing the desired activity. researchgate.net This demonstrates that other bicyclic or even substituted monocyclic aromatic systems can mimic the key interactions of the naphthalene group. Computational methods can aid in identifying potential bioisosteric replacements by comparing the shape and electronic properties of different fragments. researchgate.netscispace.com For instance, fragments like benzothiazolaminyl have been suggested as potential bioisosteres for a naphthalenyl moiety based on structural alignments. researchgate.net These replacements can alter the interaction profile by introducing new hydrogen bond donors or acceptors, modifying the hydrophobic surface area, or changing the electrostatic potential of the ligand.
Table 2: Examples of Bioisosteric Replacements and Their Impact
| Original Moiety | Bioisosteric Replacement | Target/Context | Effect on Activity/Properties |
| Piperidine | Quinuclidine | P2Y₁₄ Receptor | Maintained good binding affinity (IC₅₀ 20.0 nM) |
| Piperidine | 2-Azanorbornane | P2Y₁₄ Receptor | Preserved or enhanced binding affinity |
| Naphthalene | Phenyl-1,2,3-triazole | P2Y₁₄ Receptor | Retained antagonist activity |
| Naphthalene | N-Phenyl-amide | P2Y₁₄ Receptor | Retained antagonist activity |
| Naphthalene | Benzene | ENT1/ENT2 | Abolished inhibitory activity |
Pharmacophore Modeling and Ligand Design Principles Derived from SAR Studies
Pharmacophore modeling is a powerful computational tool that distills the complex information from SAR studies into a simple, three-dimensional representation of the essential features required for biological activity. nih.gov A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, that are critical for molecular recognition at a receptor binding site.
For analogues related to the this compound scaffold, pharmacophore models have been developed to guide the design of new, potent ligands. For a series of P2Y₁₄ receptor antagonists, a pharmacophore hypothesis was constructed based on a potent, conformationally constrained analogue. nih.gov This model identified several key features:
Two Aromatic Ring Features: Represented by orange toroids, these define the essential location and orientation of the naphthalene scaffold, which engages in crucial π-π stacking or hydrophobic interactions. nih.gov
A Positive Ionic Feature: A blue sphere indicating the necessity of a basic nitrogen, likely the protonated piperidine nitrogen, for forming an ionic bond or key hydrogen bond with a negatively charged residue (e.g., aspartate or glutamate) in the receptor. nih.gov
A Negative Ionic Feature: A red sphere corresponding to an acidic group on the ligand.
A Hydrophobic Feature: A green sphere highlighting another region where hydrophobic interactions are important.
These models, often developed in conjunction with molecular docking simulations, serve as a blueprint for designing new molecules. nih.govnih.gov By aligning new chemical structures to the pharmacophore hypothesis, researchers can predict whether a novel compound is likely to be active before it is synthesized. The SAR data confirms the importance of these features: the high affinity of ligands with the naphthalene moiety validates the aromatic features, while the dramatic loss of affinity upon removal or modification of the basic nitrogen in the piperidine ring supports the role of the positive ionic feature. nih.gov The stereochemical dependence of binding further refines these models, adding directional vectors to the required interactions. nih.gov
Future Research Directions and Advanced Analogue Development for 5 Methyl 2 2 Naphthalenyl Piperidine
Design of Novel Scaffolds Based on the 5-Methyl-2-(2-naphthalenyl)piperidine Template
The core structure of this compound offers a versatile template for the design of novel scaffolds. A primary strategy involves modifying the piperidine (B6355638) ring to control its conformation and introduce new interaction points. By systematically introducing conformational constraints, it may be possible to lock the molecule into a bioactive conformation preferred by a specific receptor, thereby increasing affinity and selectivity.
One promising approach is the creation of bridged piperidine analogues. This involves adding one- or two-carbon bridges to the piperidine ring, leading to more rigid structures such as 2-azanorbornanes, nortropanes, and isoquinuclidines. These modifications can systematically probe the steric and conformational requirements of the target's binding pocket. For instance, the conversion of the piperidine ring into a quinuclidine (B89598) scaffold has been shown to maintain affinity in related naphthalene-based compounds, suggesting a degree of steric tolerance in the binding region that can be exploited.
Another avenue for scaffold innovation is molecular hybridization, which combines the this compound core with other pharmacologically relevant moieties. For example, integrating scaffolds known for specific biological activities, such as thiazoles or piperazines, could produce hybrid molecules with dual-action profiles or novel therapeutic applications. Furthermore, the naphthalene (B1677914) group itself can be replaced by or fused with other heterocyclic systems, like in naphthylimides, which are known to intercalate with DNA and exhibit a broad range of biological activities.
| Scaffold Modification Strategy | Example Scaffolds | Rationale |
| Piperidine Ring Rigidification | 2-Azanorbornane, Nortropane, Isoquinuclidine | To control ring conformation and enhance binding affinity by mimicking a receptor-preferred geometry. |
| Molecular Hybridization | Piperazine-Thiazole Hybrids | To create multifunctional molecules with potentially synergistic or novel biological activities. |
| Naphthalene Moiety Alteration | Naphthylimide Derivatives | To introduce DNA-intercalating properties and explore a wider range of pharmacological targets like anticancer or antifungal agents. |
| Isosteric Replacement | Fused Cyclopropanes, 5-Membered Heteroalkyl Rings | To fine-tune steric bulk, polarity, and conformational flexibility. |
Exploration of Diverse Biological Targets for Piperidine-Naphthalene Chemotypes
While initial research on related structures has focused on specific targets, the piperidine-naphthalene chemotype holds potential for interacting with a diverse range of biological macromolecules. A key area for future exploration is the continued investigation of G protein-coupled receptors (GPCRs). The P2Y14 receptor, an established target for naphthalene-based piperidine antagonists, is implicated in inflammatory conditions such as asthma and chronic pain. Analogues of this compound could be designed and screened to optimize activity against this and other P2Y receptors.
Beyond GPCRs, the structural motifs present in this compound suggest potential interactions with other target classes. Piperidine-based ligands have been successfully developed as potent inhibitors of monoamine transporters, which are critical in the treatment of neuropsychiatric disorders. Similarly, the sigma-1 receptor, a unique intracellular chaperone protein involved in cellular stress responses, has been targeted by ligands containing piperidine fragments.
The planar, aromatic naphthalene moiety is a classic pharmacophore for DNA intercalation. This opens the possibility of developing analogues as anticancer, antiviral, or antibacterial agents by designing molecules that can insert between DNA base pairs, thereby disrupting replication and transcription. The broad pharmacological profile of naphthylimides, which range from antifungal to antiprotozoal, underscores the potential of the naphthalene scaffold to be adapted for a wide array of therapeutic targets.
| Potential Biological Target Class | Specific Example(s) | Therapeutic Area |
| G Protein-Coupled Receptors (GPCRs) | P2Y14 Receptor | Inflammation, Asthma, Chronic Pain. |
| Transporters | Monoamine Transporters | Depression, Neuropsychiatric Disorders. |
| Intracellular Chaperones | Sigma-1 Receptor | Neurological Disorders, Cancer. |
| Nucleic Acids | DNA (via intercalation) | Cancer, Infectious Diseases. |
| Enzymes | CYP51B (Sterol Synthesis) | Fungal Infections. |
Integration of Fragment-Based and De Novo Design Strategies in Chemical Synthesis
Fragment-based drug discovery (FBDD) offers a powerful, rational approach for the evolution of this compound analogues. This strategy involves deconstructing the lead molecule into its core fragments—in this case, a substituted piperidine and a naphthalene ring system. These smaller, lower-complexity fragments can be screened individually against a biological target using sensitive biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to identify low-affinity but high-quality interactions.
The knowledge gained from how these individual fragments bind can then guide the "reconstruction" or "growing" phase. For example, screening a library of three-dimensional piperidine fragments could reveal optimal substitution patterns and stereochemistries for target engagement. Subsequently, these optimized piperidine fragments can be re-linked to the naphthalene moiety, potentially with modified linkers, to generate novel compounds with enhanced affinity and specificity. This iterative process allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.
De novo design strategies, often coupled with computational modeling, can complement FBDD by generating entirely novel molecular structures optimized for a target's binding site. Based on the pharmacophore derived from this compound, algorithms can design new molecules that retain key binding features while possessing unique and synthetically accessible scaffolds.
Advancements in Synthetic Methodologies for Enhanced Structural Diversity and Complexity
To realize the novel designs proposed by computational and fragment-based approaches, advancements in synthetic methodologies are crucial. Modern synthetic techniques can facilitate the rapid and efficient production of a diverse library of analogues, which is essential for establishing robust structure-activity relationships (SAR).
Flow chemistry, particularly flow electrosynthesis, presents a scalable and efficient method for key synthetic steps. For instance, the anodic α-methoxylation of N-formylpiperidine in a flow cell can generate key intermediates on a large scale, which can then be diversified through reactions with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. This approach offers advantages in terms of safety, reaction control, and throughput.
Microwave-assisted organic synthesis is another powerful tool for accelerating reaction times and improving yields. For the synthesis of piperidine-naphthalene analogues, microwave irradiation can be applied to key bond-forming reactions, such as cross-coupling or cyclization steps, significantly reducing the time required to generate target molecules compared to conventional heating methods. The development of novel catalytic systems, including palladium-catalyzed cross-coupling reactions, further expands the toolkit for creating complex molecular architectures based on the 1,5-naphthyridine (B1222797) (a related scaffold) and other heterocyclic cores. These advanced methods enable the construction of molecules with greater structural complexity and diversity, which is vital for fine-tuning pharmacological activity.
Application of Artificial Intelligence and Machine Learning in Rational Chemical Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and offer immense potential for accelerating the development of this compound analogues. These computational tools can be applied at nearly every stage of the design-make-test-analyze cycle.
In the design phase, generative AI models can be trained on vast chemical databases to propose novel molecules that adhere to the core pharmacophoric features of the lead compound but explore new areas of chemical space. These models can be coupled with multiparameter optimization algorithms to simultaneously design for potency, selectivity, and desirable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties.
Predictive ML models are particularly valuable for prioritizing synthetic targets. For example, deep learning tools like DeepTox can predict the potential toxicity of a designed analogue before it is synthesized, saving significant time and resources. AI can also enhance high-throughput virtual screening by more accurately predicting the binding affinity of virtual compounds to a target protein, allowing researchers to focus on the most promising candidates. Furthermore, AI can assist in synthetic planning by predicting reaction outcomes and proposing efficient synthetic routes for complex target molecules. The integration of these AI/ML approaches enables a more rational, data-driven, and efficient optimization process for developing next-generation therapeutics based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
